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1,2,3,6-Tetrahydro-3-

methylphthalic anhydride

Cat. No.: B7822294 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,6-Tetrahydro-3-
methylphthalic Anhydride

This guide provides a comprehensive overview of the spectroscopic techniques used to

characterize 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, a cyclic dicarboxylic anhydride

with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] As a

molecule of interest in organic synthesis and materials science, a thorough understanding of its

structural features through spectroscopic analysis is paramount for researchers, scientists, and

drug development professionals. This document outlines the theoretical basis and practical

application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and

characterization of this compound.

Molecular Structure and Spectroscopic Overview
1,2,3,6-Tetrahydro-3-methylphthalic anhydride is a derivative of cyclohexene, containing a

fused anhydride ring. The presence of a methyl group on the cyclohexene ring introduces

chirality and influences the electronic environment of the neighboring protons and carbons,

leading to a distinct spectroscopic fingerprint. The primary objective of this guide is to elucidate

how the interplay of these structural features is reflected in the various spectra.
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic

molecules by mapping the chemical environments of hydrogen atoms. For 1,2,3,6-Tetrahydro-
3-methylphthalic anhydride, ¹H NMR provides critical information about the number of unique

protons, their connectivity through spin-spin coupling, and their spatial arrangement.

Predicted ¹H NMR Spectrum
Due to the lack of a publicly available experimental spectrum for the 3-methyl isomer, the

following analysis is a prediction based on the known spectrum of the closely related cis-

1,2,3,6-tetrahydrophthalic anhydride and established principles of NMR spectroscopy. The

methyl group at the 3-position is expected to significantly influence the chemical shifts and

coupling patterns of the protons on the six-membered ring.

Table 1: Predicted ¹H NMR Data for 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-1 3.2 - 3.5 m

H-2 5.6 - 5.9 m

H-3 2.5 - 2.8 m

H-4 (axial &

equatorial)
2.2 - 2.6 m

H-5 (axial &

equatorial)
2.2 - 2.6 m

H-6 3.2 - 3.5 m

-CH₃ 1.1 - 1.3 d ~7

Rationale Behind Predictions
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Olefinic Protons (H-2): The protons on the carbon-carbon double bond are expected to

resonate in the downfield region (5.6 - 5.9 ppm) due to the deshielding effect of the π-

electrons.

Bridgehead Protons (H-1, H-6): These protons, adjacent to the anhydride ring, will be

deshielded by the electron-withdrawing carbonyl groups and are predicted to appear in the

3.2 - 3.5 ppm range.

Aliphatic Protons (H-3, H-4, H-5): The protons on the saturated part of the ring will have

complex splitting patterns due to coupling with each other. The proton at C-3, bearing the

methyl group, is expected to be a multiplet in the 2.5 - 2.8 ppm region.

Methyl Protons (-CH₃): The methyl group protons will appear as a doublet in the upfield

region (1.1 - 1.3 ppm) due to coupling with the adjacent proton at C-3.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5

mm NMR tube to remove any particulate matter.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Process the raw data by applying a Fourier transform, phasing the spectrum, and

integrating the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in 1,2,3,6-Tetrahydro-3-methylphthalic anhydride will give a distinct

signal in the spectrum.

Predicted ¹³C NMR Spectrum
The predicted chemical shifts are based on the analysis of similar structures and known

substituent effects.

Table 2: Predicted ¹³C NMR Data for 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 170 - 175

C-2 125 - 130

C-1 40 - 45

C-6 40 - 45

C-3 30 - 35

C-4 25 - 30

C-5 20 - 25

-CH₃ 15 - 20

Rationale Behind Predictions
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Carbonyl Carbons (C=O): The anhydride carbonyl carbons are highly deshielded and will

appear far downfield.

Olefinic Carbons (C-2): The sp² hybridized carbons of the double bond will resonate in the

125-130 ppm range.

Aliphatic Carbons: The chemical shifts of the sp³ hybridized carbons in the ring and the

methyl group will appear in the upfield region. The positions of the signals will be influenced

by the proximity to the anhydride ring and the methyl group.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation:

A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Use

20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.

Data Acquisition:

The general procedure is similar to ¹H NMR.

¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to

single lines for each carbon.

Longer acquisition times may be necessary due to the low natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Spectrum
The IR spectrum of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride is expected to show

characteristic absorption bands for the cyclic anhydride and the alkene functional groups. An IR

spectrum for a "1,2,3,6-tetrahydromethylphthalic anhydride" is available from the NIST

WebBook, which can serve as a reference.[1]
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Table 3: Predicted IR Absorption Bands for 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

C=O (Anhydride) Symmetric Stretch ~1850 Strong

C=O (Anhydride) Asymmetric Stretch ~1780 Strong

C-O-C (Anhydride) Stretch 1000 - 1300 Strong

=C-H (Alkene) Stretch 3000 - 3100 Medium

C=C (Alkene) Stretch 1640 - 1680 Medium-Weak

C-H (Alkane) Stretch 2850 - 3000 Medium-Strong

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Apply pressure to the sample using the ATR accessory's clamp to ensure good contact

with the crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and can provide structural

information through the analysis of fragmentation patterns.

Predicted Mass Spectrum
For 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, electron ionization (EI) would likely be

used. The molecular ion peak (M⁺) would be observed at m/z = 166. A key fragmentation

pathway for this type of molecule, which is a Diels-Alder adduct, is a retro-Diels-Alder reaction.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,2,3,6-Tetrahydro-3-
methylphthalic anhydride

m/z Proposed Fragment

166 [M]⁺ (Molecular Ion)

98
[M - C₄H₂O₃]⁺ (Retro-Diels-Alder fragment from

loss of maleic anhydride)

68
[M - C₅H₄O₃]⁺ (Retro-Diels-Alder fragment from

loss of citraconic anhydride)

Rationale Behind Fragmentation
The retro-Diels-Alder reaction is a common fragmentation pathway for cyclic compounds

formed from a Diels-Alder reaction. In this case, the 1,2,3,6-Tetrahydro-3-methylphthalic
anhydride can decompose back to its diene and dienophile components upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe for solids or after separation by gas chromatography.

Ionization:
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In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio.

Detection:

An ion detector records the abundance of each ion, generating a mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylphthalic anhydride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7822294#spectroscopic-characterization-of-1-2-3-6-
tetrahydro-3-methylphthalic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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